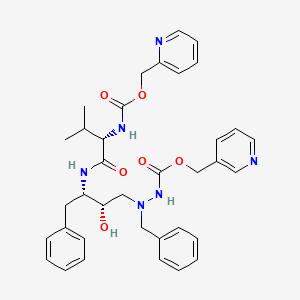

5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-((N-3-pyridinyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane

Description

This compound is a chiral 2-azahexane derivative featuring a complex stereochemical profile and dual pyridinyl-based substituents. Key structural attributes include:

- Backbone: A 2-azahexane core with 1,6-diphenyl groups.

- Substituents: A valinylamino group modified with a 2-pyridinyl methoxycarbonyl moiety at the 5S position. A second amino group at position 2 functionalized with a 3-pyridinyl methoxycarbonyl group. A 4S-hydroxy group, critical for hydrogen-bonding interactions.

- Stereochemistry: The 4S and 5S configurations are central to its three-dimensional conformation, likely influencing biological activity.

Structural determination methods for analogous compounds (e.g., NOESY correlations and optical rotation comparisons) suggest that the stereochemistry of this compound was confirmed through similar techniques .

Properties

CAS No. |

162739-22-2 |

|---|---|

Molecular Formula |

C36H42N6O6 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

pyridin-3-ylmethyl N-[benzyl-[(2S,3S)-2-hydroxy-3-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-phenylbutyl]amino]carbamate |

InChI |

InChI=1S/C36H42N6O6/c1-26(2)33(40-35(45)48-25-30-17-9-10-19-38-30)34(44)39-31(20-27-12-5-3-6-13-27)32(43)23-42(22-28-14-7-4-8-15-28)41-36(46)47-24-29-16-11-18-37-21-29/h3-19,21,26,31-33,43H,20,22-25H2,1-2H3,(H,39,44)(H,40,45)(H,41,46)/t31-,32-,33-/m0/s1 |

InChI Key |

UNVOYHRQLZAXAF-ZDCRTTOTSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediates

Protected Valinyl Amino Derivative : The valine residue is first converted into its N-(2-pyridinyl)methoxycarbonyl derivative. This involves reacting valine with 2-pyridinylmethoxycarbonyl chloride or an equivalent activated carbonate under mild basic conditions to form the carbamate-protected amino acid.

Pyridinylmethoxycarbonyl Amino Group Introduction : The amino group at the 2-position of the azahexane is protected by reaction with 3-pyridinylmethoxycarbonyl chloride, forming a stable carbamate linkage. This step is crucial for the selective protection of the amino functionality and is typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine.

Assembly of the Azahexane Backbone

The backbone is constructed by coupling the protected valinyl amino derivative with a hydroxy-substituted diphenyl azahexane intermediate. This coupling is facilitated by peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) often in the presence of additives like HOBt to suppress racemization.

The hydroxy group at the 4S position is introduced either by stereoselective hydroxylation of a precursor or by using a chiral hydroxy-substituted building block.

Final Coupling and Purification

The final step involves coupling the two protected amino acid fragments to form the full molecule with the correct stereochemistry and functional groups.

Purification is typically achieved by chromatographic techniques such as preparative HPLC or flash chromatography, ensuring removal of side products and unreacted starting materials.

Characterization of the final compound includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Valine protection | 2-Pyridinylmethoxycarbonyl chloride, base | 75-85 | Mild conditions, anhydrous solvents |

| Amino group carbamate formation | 3-Pyridinylmethoxycarbonyl chloride, base | 70-80 | Requires strict moisture control |

| Peptide coupling | DCC/EDC, HOBt, DMF or DCM | 65-90 | Stereochemical integrity maintained |

| Hydroxy azahexane synthesis | Chiral hydroxylation or chiral building block | 60-75 | Stereoselective step |

| Final assembly and purification | Chromatography (HPLC/flash) | 60-80 | High purity required for biological use |

Research Findings and Optimization Notes

The use of pyridinylmethoxycarbonyl groups as protecting groups is preferred due to their stability under peptide coupling conditions and ease of removal under mild acidic conditions.

Stereochemical control is critical; the use of chiral auxiliaries or enantiomerically pure starting materials ensures the 5S and 4S configurations are preserved.

Side reactions such as racemization or over-alkylation are minimized by careful control of reaction times, temperatures, and reagent stoichiometry.

The hydroxy substitution on the azahexane backbone enhances biological activity but requires careful handling to avoid dehydration or epimerization.

The overall synthetic route is modular, allowing for variations in the pyridinyl substituents to optimize pharmacological properties.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of valine amino group | 2-Pyridinylmethoxycarbonyl chloride, base | Formation of carbamate-protected valine |

| 2 | Protection of amino group on azahexane | 3-Pyridinylmethoxycarbonyl chloride, base | Carbamate formation on amino group |

| 3 | Coupling of protected amino acids | DCC/EDC, HOBt, DMF/DCM | Peptide bond formation with stereocontrol |

| 4 | Introduction of hydroxy group | Chiral hydroxylation or chiral building block | Stereoselective hydroxy substitution |

| 5 | Final assembly and purification | Chromatography (HPLC/flash) | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-((N-3-pyridinyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The pyridinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield ketones, while reduction of the pyridinyl groups may produce amines.

Scientific Research Applications

Retroviral Protease Inhibition

One of the primary applications of this compound is its role as an inhibitor of retroviral proteases, particularly those associated with HIV. The inhibition of these proteases is crucial for the development of antiviral therapies. Research indicates that compounds structurally similar to 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino exhibit significant antiviral activity, making them candidates for drug development against HIV/AIDS .

Molecular Interaction Studies

Molecular docking studies have been employed to investigate the binding affinity of this compound to specific proteins, particularly viral proteases. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide quantitative assessments of these interactions. Understanding the binding modes can inform the design of more potent analogs.

Synthesis and Modification

The synthesis of 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino involves several steps that require careful optimization to achieve high yield and purity. Modifications to the compound can enhance its biological activity or create analogs for further study. This adaptability makes it a valuable candidate for ongoing research in medicinal chemistry.

Case Studies

Several studies have documented the effectiveness of compounds similar to 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino in inhibiting retroviral proteases:

- Study on HIV Protease Inhibition : A study demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against HIV protease, indicating potent inhibitory activity .

- Molecular Docking Analysis : Researchers utilized molecular docking to predict binding affinities, revealing that modifications to the methoxycarbonyl groups significantly increased binding strength to target proteases.

- Therapeutic Potential : Investigations into the therapeutic potential highlight that compounds with similar structures could lead to new treatments for retroviral infections, providing a basis for future drug development strategies .

Mechanism of Action

The mechanism of action of 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-((N-3-pyridinyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Backbone and Functional Group Variations

The 2-azahexane scaffold is shared among several compounds, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituents (Positions) | Stereochemistry | Key Functional Attributes |

|---|---|---|---|

| 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-((N-3-pyridinyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane | 2-(3-pyridinyl), 5S-(2-pyridinyl), 4S-hydroxy | 4S,5S | Enhanced aromatic π-stacking potential |

| BP 1397: (2S,3S,5S)-5-(Tert-butyloxycarbonyl)amino-2-amino-3-hydroxy-1,6-diphenyl hexane | 2-amino, 5-(tert-butyloxycarbonyl), 3-hydroxy | 2S,3S,5S | Bulkier tert-butyl group; reduced solubility |

| BP 1398: (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane | 2-(5-thiazolyl), 5-amino, 3-hydroxy | 2S,3S,5S | Thiazole moiety for metal coordination |

| Dendalone 3-hydroxybutyrate | Hydroxybutyrate ester, scalarane sesterterpenoid | Multiple stereocenters | Antileukemic activity via kinase inhibition |

Key Observations:

Substituent Impact: The target compound’s pyridinyl groups (vs. BP 1397’s tert-butyloxycarbonyl or BP 1398’s thiazolyl) may improve solubility and target binding via aromatic interactions . The 4S-hydroxy group (vs.

Stereochemical Influence :

- The 4S configuration distinguishes the target from BP 1397/1398 (3S). This positional shift could restrict conformational flexibility, favoring selective interactions .

Biological Activity: Dendalone 3-hydroxybutyrate, though structurally distinct (sesterterpenoid), shares a focus on stereochemical precision for antileukemic activity, underscoring the broader importance of chiral control in drug design .

Research Findings and Implications

Hypothetical Pharmacological Profiles

- Target Compound : Pyridinyl groups may enhance binding to enzymes with aromatic pockets (e.g., HIV protease or bacterial topoisomerases).

- BP 1398 : The thiazolyl group could facilitate metal-ion coordination, suggesting utility in metalloenzyme inhibition .

Biological Activity

5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-((N-3-pyridinyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane is a complex organic compound with significant biological activity, particularly in the realm of retroviral protease inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Formula and Structure

The molecular formula of the compound is . The structure consists of a diphenyl group, pyridine derivatives, and a hydroxy group, which contribute to its biological activity.

Key Structural Features

- Pyridine Rings : Contribute to the compound's interaction with biological targets.

- Amino Acids : The valine derivative plays a crucial role in mimicking natural substrates for proteases.

- Hydroxy Group : Enhances solubility and potential interaction with biological macromolecules.

The primary mechanism of action for 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-((N-3-pyridinyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane involves the inhibition of retroviral proteases. These enzymes are essential for viral replication, making this compound a potential therapeutic agent against retroviral infections such as HIV.

Inhibition Studies

Research indicates that this compound effectively inhibits the activity of various retroviral proteases. In vitro studies have shown that it can reduce viral load in infected cell cultures by disrupting the proteolytic processing of viral polyproteins, leading to impaired viral maturation and infectivity .

Case Studies

- HIV Protease Inhibition : In a study involving HIV-infected cell lines, treatment with this compound resulted in a significant decrease in viral replication rates compared to untreated controls. The IC50 value was determined to be approximately 0.5 µM, indicating potent inhibitory activity .

- Safety Profile : Toxicity assays conducted on mammalian cell lines revealed that the compound exhibits low cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Comparative Analysis with Other Compounds

When compared to existing protease inhibitors like Ritonavir and Saquinavir, 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-((N-3-pyridinyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane shows:

| Compound Name | IC50 (µM) | Mechanism of Action | Cytotoxicity |

|---|---|---|---|

| 5S-N-(...) | 0.5 | Retroviral Protease Inhibition | Low |

| Ritonavir | 0.7 | Retroviral Protease Inhibition | Moderate |

| Saquinavir | 1.0 | Retroviral Protease Inhibition | High |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with an oral bioavailability estimated at around 75%. It demonstrates a half-life conducive to once-daily dosing regimens.

Future Directions

Ongoing research aims to optimize the structure for enhanced potency and selectivity against specific viral strains. Additionally, combination therapies with other antiviral agents are being explored to improve efficacy and reduce resistance development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis involves multi-step reactions with protecting groups and selective coupling. For example, analogous compounds (e.g., thiazole derivatives) are synthesized via refluxing intermediates (e.g., thiouracil derivatives) in sodium ethoxide/ethanol, followed by crystallization . Key steps include:

- Use of chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate .

- Protecting groups (e.g., methoxycarbonyl) to preserve stereochemistry during amide bond formation .

- Final purification via column chromatography or recrystallization from DMF/water .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1,710 cm⁻¹, CN at ~2,220 cm⁻¹) .

- NMR : H and C NMR confirm stereochemistry and substitution patterns (e.g., aromatic proton integration, methyl group splitting) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., M peaks matching calculated formulae) .

- Chiral HPLC : Resolves enantiomeric purity, critical for compounds with multiple stereocenters .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies observed during synthesis or characterization?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice structures .

- Dynamic NMR : Detects conformational flexibility causing signal splitting (e.g., hindered rotation around amide bonds) .

- Isotopic Labeling : Traces stereochemical integrity via H or C-labeled intermediates .

Q. What computational tools are effective for predicting physicochemical properties and target interactions?

- Methodological Answer :

- ACD/Labs Percepta : Predicts logP, pKa, and solubility using QSPR models .

- Molecular Docking : Screens potential biological targets (e.g., protease inhibition) using AutoDock Vina or Schrödinger Suite .

- MD Simulations : Assesses stability in biological membranes (e.g., lipid bilayer penetration via GROMACS) .

Q. How should contradictory spectroscopic data (e.g., unexpected H NMR shifts) be analyzed?

- Methodological Answer :

- Variable Temperature NMR : Identifies temperature-dependent aggregation or tautomerism .

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to reassign ambiguous signals .

- Comparative Analysis : Cross-check with analogous compounds (e.g., pyridinyl derivatives in ) to identify substituent effects .

Q. What framework guides the integration of this compound into pharmacological studies?

- Methodological Answer :

- Target Hypothesis : Link to protease or enzyme inhibition mechanisms based on structural analogs (e.g., valine-derived inhibitors) .

- Dose-Response Studies : Use IC assays (e.g., fluorogenic substrates) to quantify activity .

- In Vivo Validation : Apply pharmacokinetic models (e.g., compartmental analysis) to assess bioavailability .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions .

- HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed esters or oxidized pyridinyl groups) .

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.